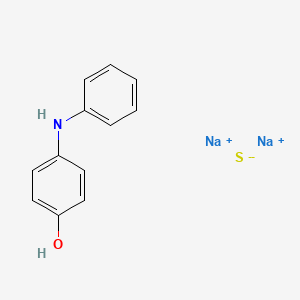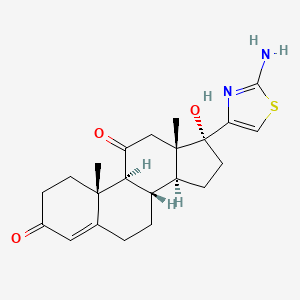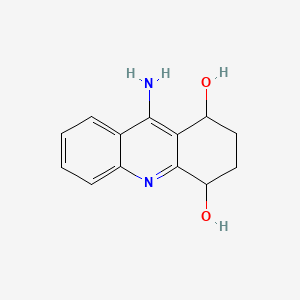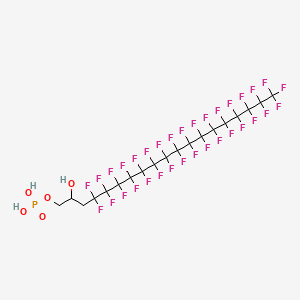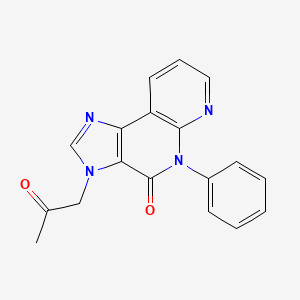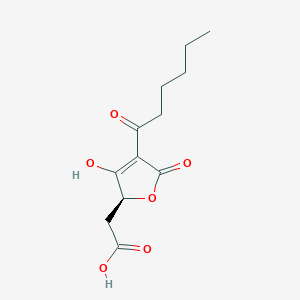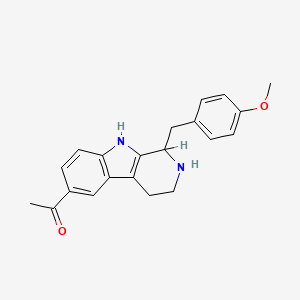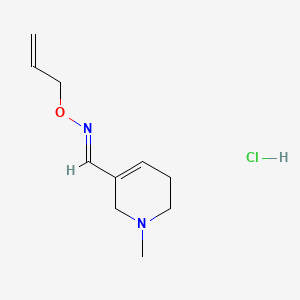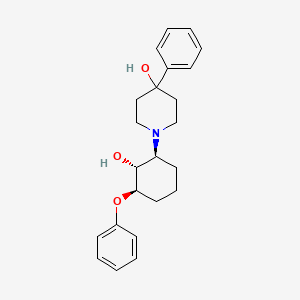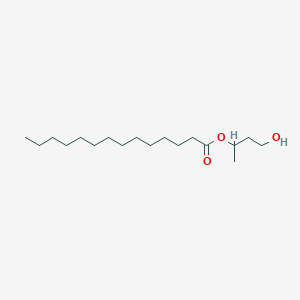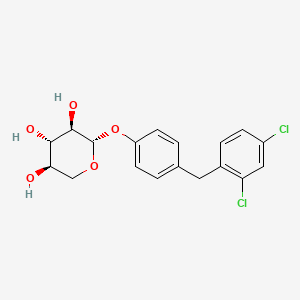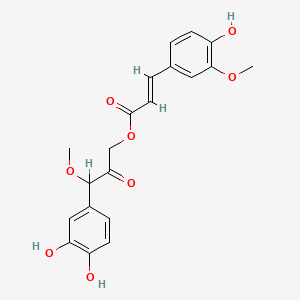
Cimiracemate D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound, along with its analogs Cimiracemates A, B, and C, has been studied for its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Cimiracemate D is typically isolated from the ethyl acetate fraction of the rhizome of Cimicifuga racemosa . The structures of these esters are elucidated using spectral methods, including two-dimensional nuclear magnetic resonance spectroscopy . While specific synthetic routes for this compound are not extensively documented, the isolation process involves solvent extraction and chromatographic techniques.
Analyse Chemischer Reaktionen
Cimiracemate D, like other phenylpropanoid esters, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.
Wirkmechanismus
The mechanism by which Cimiracemate D exerts its effects involves the modulation of the RANKL/RANK/OPG signaling pathway . This pathway is crucial in the regulation of bone remodeling and osteoclast differentiation. By influencing this pathway, this compound helps in maintaining bone density and preventing bone loss.
Vergleich Mit ähnlichen Verbindungen
Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.
Conclusion
This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
488804-02-0 |
|---|---|
Molekularformel |
C20H20O8 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |
InChI-Schlüssel |
BMUMFENOGAOBAV-XBXARRHUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


